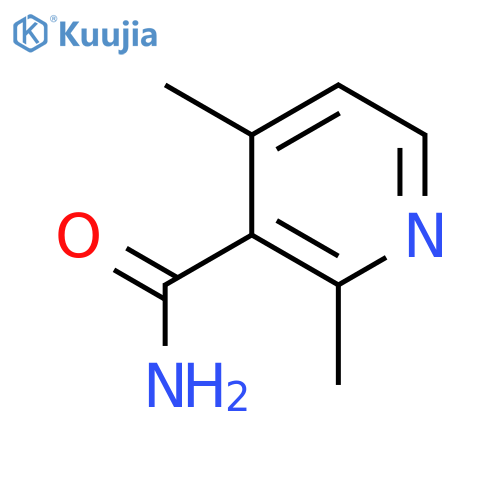Cas no 72692-96-7 (2,4-Dimethylnicotinamide)

2,4-Dimethylnicotinamide structure
商品名:2,4-Dimethylnicotinamide
2,4-Dimethylnicotinamide 化学的及び物理的性質
名前と識別子
-
- 2,4-Dimethylnicotinamide
- Nicotinamide,2,4-dimethyl- (6CI)
- 2,4-dimethylpyridine-3-carboxamide
- 3-Pyridinecarboxamide,2,4-dimethyl-
- SCHEMBL161321
- Z1216840307
- 72692-96-7
- DTXSID70619981
- SB54415
- 3-Pyridinecarboxamide,2,4-dimethyl-(9CI)
-
- インチ: InChI=1S/C8H10N2O/c1-5-3-4-10-6(2)7(5)8(9)11/h3-4H,1-2H3,(H2,9,11)
- InChIKey: ZZPWTSAVADAPAE-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(N)=O)C(C)=NC=C1
計算された属性
- せいみつぶんしりょう: 150.0794
- どういたいしつりょう: 150.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 56Ų
じっけんとくせい
- PSA: 55.98
2,4-Dimethylnicotinamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM177137-1g |
2,4-dimethylnicotinamide |
72692-96-7 | 95% | 1g |
$445 | 2021-08-05 | |
| Chemenu | CM177137-1g |
2,4-dimethylnicotinamide |
72692-96-7 | 95% | 1g |
$445 | 2022-06-10 | |
| Alichem | A029206738-1g |
2,4-Dimethylnicotinamide |
72692-96-7 | 95% | 1g |
$395.52 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741496-1g |
2,4-Dimethylnicotinamide |
72692-96-7 | 98% | 1g |
¥3645.00 | 2024-05-02 | |
| Crysdot LLC | CD11066381-1g |
2,4-Dimethylnicotinamide |
72692-96-7 | 95+% | 1g |
$470 | 2024-07-18 |
2,4-Dimethylnicotinamide 関連文献
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
72692-96-7 (2,4-Dimethylnicotinamide) 関連製品
- 58539-65-4(2-methylpyridine-3-carboxamide)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
